molecular formula C12H13BrN2O B572546 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-87-9

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No. B572546
CAS RN: 1272755-87-9
M. Wt: 281.153
InChI Key: HZSRQZQNXLVVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” is a derivative of 2,6-diazaspiro[3.4]octan-7-one . It has been studied as a potent sigma-1 receptor antagonist . Sigma-1 receptor antagonists have been reported to enhance the antinociceptive effect of mu opioid receptor agonists without amplifying the adverse effects . Therefore, this compound could be a promising candidate for pain management .


Molecular Structure Analysis

The molecular structure of “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” was designed based on the co-crystal structure of the sigma-1 receptor with 4-IBP . The compound is part of a series of sigma-1 receptor antagonists harboring the 2,6-diazaspiro[3.4]octan-7-one scaffold .

Scientific Research Applications

Future Directions

The compound “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” shows promise in the field of pain management . Its ability to enhance the antinociceptive effect of mu opioid receptor agonists and rescue morphine-induced analgesic tolerance suggests that it could be a valuable tool in the development of novel analgesics .

properties

IUPAC Name

6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSRQZQNXLVVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1272755-87-9
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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